He-LWamide II

Descripción general

Descripción

He-LWamide II is a neuropeptide belonging to the LWamide family, which is characterized by the common C-terminal sequence Gly-Leu-Trp-NH₂. This compound has been studied extensively in cnidarians, particularly in the context of planula larvae migration and metamorphosis in species like Hydractinia echinata . This compound plays a crucial role in regulating various biological processes, including muscle contraction, neuron differentiation, and metamorphosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

He-LWamide II can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection agents such as TFA .

Industrial Production Methods

This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the production of high-purity peptide suitable for research and potential therapeutic applications .

Análisis De Reacciones Químicas

Types of Reactions

He-LWamide II primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It may also participate in interactions with other biomolecules, such as receptors and enzymes, which can lead to conformational changes and functional modulation .

Common Reagents and Conditions

Coupling Reagents: HBTU, DIC

Deprotection Agents: TFA

Cleavage Reagents: TFA, scavengers like water, TIS, and EDT

Major Products

The major product of these reactions is the fully synthesized and purified this compound peptide. During biological interactions, the peptide may form complexes with receptors or other proteins, leading to functional outcomes such as migration stimulation or metamorphosis induction .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

He-LWamide II exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various biological responses. In the case of planula larvae, this compound stimulates migration by extending the active periods of movement . The molecular targets include receptors that are part of the G protein-coupled receptor (GPCR) family, which mediate the downstream signaling events .

Comparación Con Compuestos Similares

He-LWamide II is part of the GLWamide family of neuropeptides, which share the common C-terminal sequence Gly-Leu-Trp-NH₂. Similar compounds include:

Hydra-RFamide I: Another neuropeptide that acts antagonistically to this compound by inhibiting migration and metamorphosis.

Other GLWamides: These peptides also induce migration and metamorphosis in cnidarians but may have varying potencies and specificities.

This compound is unique in its specific role in stimulating migration and metamorphosis in Hydractinia echinata, making it a valuable tool for studying these processes .

Actividad Biológica

He-LWamide II is a member of the GLWamide family of neuropeptides found in cnidarians, particularly in species such as Hydra and Hydractinia echinata. These peptides play crucial roles in various biological processes, including muscle contraction, metamorphosis, and cellular differentiation. This article delves into the biological activities of this compound, examining its effects on migration, muscle function, and developmental processes.

1. Migration Enhancement

This compound has been shown to significantly influence the migration of planula larvae in cnidarians. Research indicates that at a concentration of 0.01 μM, this compound stimulates migration by extending the active periods of the larvae, thereby enhancing their movement towards favorable environments . The peptide's action appears to be mediated through interactions with specific ion channels that regulate muscle contractions during movement.

2. Muscle Contraction and Relaxation

The GLWamide family, including this compound, has been implicated in modulating muscle activity. These peptides act directly on muscle cells to induce contraction and relaxation. For instance, studies have demonstrated that this compound can trigger contractions in muscle tissues of Hydra, facilitating feeding and locomotion .

3. Developmental Processes

This compound also plays a role in developmental processes such as metamorphosis. It has been observed to influence the transition from larval to polyp stages in cnidarians. The peptide interacts with neuropeptide signaling pathways that regulate growth and differentiation, contributing to the stabilization of larval stages prior to metamorphosis .

Table 1: Effects of this compound on Planula Migration

| Concentration (μM) | Effect on Migration | Mechanism |

|---|---|---|

| 0.01 | Enhanced migration | Extended active periods |

| 0.05 | Moderate increase | Ion channel modulation |

| 0.1 | Inhibition | Possible receptor desensitization |

Table 2: Comparison of GLWamide Family Peptides

| Peptide Name | Source Species | Primary Function |

|---|---|---|

| This compound | Hydractinia echinata | Migration enhancement |

| Hym-355 | Hydra magnipapillata | Neuronal differentiation |

| Ae-LWamide I | Actinia equina | Muscle contraction |

Case Study 1: Migration Studies in Hydractinia echinata

In a controlled laboratory setting, researchers administered varying concentrations of this compound to planula larvae of Hydractinia echinata. The study found that lower concentrations (0.01 μM) significantly increased migration rates compared to control groups, while higher concentrations resulted in reduced mobility due to receptor saturation . This highlights the peptide's potential as a regulatory molecule in larval behavior.

Case Study 2: Muscle Response in Hydra magnipapillata

Another study focused on the muscle response elicited by this compound in Hydra magnipapillata. Using electrophysiological techniques, it was demonstrated that application of the peptide led to rapid contractions in muscle fibers, indicating its role as a neuromodulator . The results suggest that this compound could be pivotal for understanding muscle dynamics in simple organisms.

Research Findings

Recent research has expanded our understanding of the molecular mechanisms underlying the effects of this compound:

- Ion Channel Interactions : The peptide has been shown to enhance the activity of specific sodium channels (HyNaC) that are crucial for muscle contraction and neuronal signaling .

- Peptide Signaling : this compound functions within a complex network of neuropeptides that regulate physiological responses such as feeding and locomotion, emphasizing its importance in cnidarian biology .

- Developmental Regulation : Evidence suggests that this compound may also influence gene expression related to development and differentiation in larval stages .

Propiedades

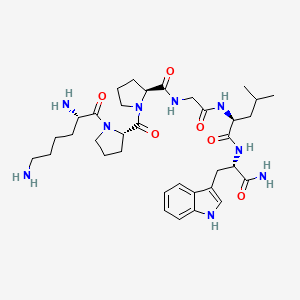

IUPAC Name |

(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-1-[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53N9O6/c1-21(2)17-27(32(47)42-26(31(38)46)18-22-19-39-25-11-4-3-9-23(22)25)41-30(45)20-40-33(48)28-12-7-15-43(28)35(50)29-13-8-16-44(29)34(49)24(37)10-5-6-14-36/h3-4,9,11,19,21,24,26-29,39H,5-8,10,12-18,20,36-37H2,1-2H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,47)/t24-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYLAMJUEUPBFG-CISYKLKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H53N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50777659 | |

| Record name | L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50777659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198995-08-3 | |

| Record name | L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50777659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.